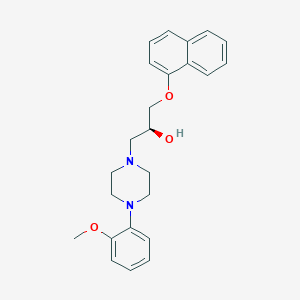
Naftopidil, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naftopidil, (S)- is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naftopidil, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naftopidil, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Treatment of Benign Prostatic Hyperplasia (BPH)
Naftopidil is widely recognized for its effectiveness in treating BPH, particularly in relieving LUTS. Research indicates that it may provide superior outcomes compared to other alpha-blockers such as tamsulosin.
Efficacy Studies
- Comparative Effectiveness : A study demonstrated that naftopidil and tamsulosin were equally effective in managing LUTS due to BPH. However, naftopidil exhibited an earlier onset of action, with significant improvements observed in the International Prostate Symptom Score (IPSS) within two weeks of treatment (p = 0.003) .
- Symptom Relief : Naftopidil significantly improved storage symptoms and quality of life metrics in patients with predominant storage issues .
| Study | Findings | |
|---|---|---|
| Takahashi et al. (2012) | Naftopidil improved IPSS scores significantly compared to baseline | Effective for LUTS management |
| UroToday Clinical Study | Both drugs reduced IPSS, but naftopidil had a quicker response | Naftopidil may be preferred for rapid symptom relief |
Anti-Cancer Potential
Recent studies have explored the repurposing of naftopidil as a potential anti-cancer agent. Its mechanism involves inhibiting cell proliferation across various cancer cell lines.
Mechanistic Insights
- Cell Cycle Arrest : Naftopidil has been shown to induce G0/G1 phase arrest in renal cancer cells, reducing cyclin-dependent kinase-2 (Cdk-2) expression, which is crucial for cell cycle progression .
- Anti-Proliferative Effects : It has demonstrated dose-dependent anti-proliferative effects on colon adenocarcinoma and ovarian cancer cell lines . Additionally, naftopidil reduced the secretion of IL-6 from prostate stroma fibroblasts, suggesting interference with tumor-stroma interactions .
Management of Ureteral Stent Discomfort
Naftopidil's application extends to alleviating discomfort associated with double-J ureteral stents. A clinical trial evaluated its efficacy compared to a control group.
Clinical Findings
- Postoperative Symptoms : The use of naftopidil did not significantly reduce overall discomfort scores but showed improvements in specific symptoms like nocturia and urgency .
- Pain Management : Patients receiving naftopidil reported lower incidences of inguinal pain compared to the control group (14% vs. 34.7%, p = 0.026) .
| Study Aspect | Naftopidil Group | Control Group | Significance |
|---|---|---|---|
| Overall USSQ Score | 29.23 | 30.90 | p = 0.299 |
| Inguinal Pain Incidence | 14% | 34.7% | p = 0.026 |
| Analgesics Used (tablets) | 5.46 | 7.55 | p = 0.349 |
特性
CAS番号 |
127931-16-2 |
|---|---|
分子式 |
C24H28N2O3 |
分子量 |
392.5 g/mol |
IUPAC名 |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |
InChIキー |
HRRBJVNMSRJFHQ-FQEVSTJZSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
異性体SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















